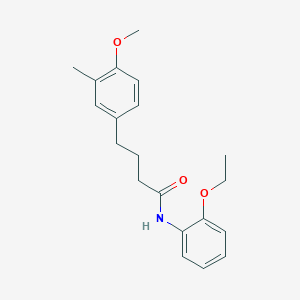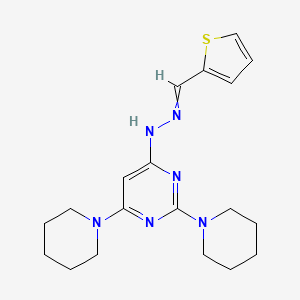
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, commonly known as EPM, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amides, which have been found to have a wide range of biological activities.
作用机制
The exact mechanism of action of EPM is not fully understood. However, it is believed to act through the endocannabinoid system, which is involved in the regulation of pain, inflammation, and anxiety. EPM has been found to inhibit the breakdown of an endocannabinoid called anandamide, which is known to have anti-inflammatory and analgesic effects. By inhibiting the breakdown of anandamide, EPM may increase its levels in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
EPM has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to have anxiolytic effects. EPM has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, EPM has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One advantage of EPM is its potential therapeutic applications in a variety of fields. However, there are also some limitations to its use in lab experiments. For example, EPM is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, EPM is not currently approved for human use, which may limit its applicability in clinical research.
未来方向
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of arthritis, chronic pain, and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more research on the safety and efficacy of EPM in humans, which could pave the way for its eventual approval for clinical use.
Conclusion
In conclusion, EPM is a compound with potential therapeutic applications in a variety of fields. Its mechanism of action involves the endocannabinoid system, and it has been found to have anti-inflammatory, analgesic, and anxiolytic effects. While there are some limitations to its use in lab experiments, there are also many future directions for research on EPM. With further study, EPM may prove to be a valuable tool in the treatment of a variety of conditions.
合成方法
EPM can be synthesized through a multi-step process starting from 4-methoxy-3-methylphenylacetic acid and 2-ethoxyaniline. The first step involves the conversion of 4-methoxy-3-methylphenylacetic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 2-ethoxyaniline in the presence of a base to yield EPM.
科学研究应用
EPM has been found to have potential therapeutic applications in a variety of fields. In particular, it has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. In animal models, EPM has been shown to reduce inflammation and pain, as well as to have anxiolytic effects. These findings suggest that EPM may be useful in the treatment of conditions such as arthritis, chronic pain, and anxiety disorders.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-24-19-10-6-5-9-17(19)21-20(22)11-7-8-16-12-13-18(23-3)15(2)14-16/h5-6,9-10,12-14H,4,7-8,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZIAISHXSTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethoxyphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)


![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)
![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)

